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Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948

An In-depth Technical Guide to the Thermodynamic Data of 1-Chloro-2,3-dimethylbutane

Introduction

1-Chloro-2,3-dimethylbutane (CAS No. 600-06-6) is a halogenated alkane with applications
as an intermediate in organic synthesis and as a potential building block in the development of
novel chemical entities.[1] For researchers, scientists, and professionals in chemical
engineering and drug development, a thorough understanding of its thermodynamic properties
is paramount. This data governs reaction feasibility, dictates process safety parameters,
informs purification strategies, and is essential for computational modeling of chemical
systems.

This guide provides a consolidated overview of the known physicochemical properties of 1-
chloro-2,3-dimethylbutane. Due to the scarcity of publicly available experimental
thermodynamic data such as enthalpy of formation and heat capacity, this document places a
strong emphasis on the established experimental and computational methodologies required to
obtain these critical values. The narrative is structured to not only present data but to explain
the causality behind the scientific approaches, ensuring a robust and self-validating framework
for its application.

Section 1: Physicochemical and Structural
Properties
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The fundamental physical and structural properties of a compound are the bedrock upon which
thermodynamic analysis is built. These values are essential for calculating densities, phase
behavior, and for interpreting spectroscopic data. The molecular structure of 1-chloro-2,3-
dimethylbutane is CeéH13Cl.[2]

Table 1: Consolidated Physicochemical Properties of 1-Chloro-2,3-dimethylbutane

Property Value Source(s)
CAS Number 600-06-6 [2][3]
Molecular Formula CeH13Cl [2][3]
Molecular Weight 120.62 g/mol [2][4]
Boiling Point 117.7 °C (390.85 K) at 760 5]
mmHg
Boiling Point (NIST) 397.15 K (124 °C) [6]
Density 0.863 g/cm? [31[5]
Vapor Pressure 20.6 mmHg at 25 °C [31[5]
Flash Point 20.8 °C [3][5]
Refractive Index 1.409 - 1.420 [31[5]

| INnChiKey | UMJSXTUELCDYKZ-UHFFFAOYSA-N |[2] |

Note: Minor discrepancies in reported values (e.g., boiling point) can arise from different
experimental conditions or sources.

Section 2: Experimental Determination of
Thermodynamic Properties

While extensive, critically evaluated thermophysical and thermochemical data for 1-chloro-2,3-
dimethylbutane are available through subscription-based databases like the NIST/TRC Web
Thermo Tables, obtaining such data experimentally remains a fundamental scientific endeavor.
[7] The following protocols describe core methodologies applicable to this compound.
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Enthalpy of Formation (AfH®)

The standard enthalpy of formation is one of the most critical thermodynamic quantities, as it
allows for the calculation of heat effects for any reaction involving the compound. A common
and powerful method for determining AfH® for an organic compound is through its enthalpy of
combustion (AcH®), measured via bomb calorimetry.

Causality of Experimental Choice: By completely combusting the compound in a surplus of
oxygen, a well-defined reaction is produced (formation of CO2, H20, and HCI). The heat
released is measured directly. Using Hess's Law, this measured enthalpy of combustion can be
combined with the known standard enthalpies of formation of the combustion products to
calculate the standard enthalpy of formation of the reactant.

Protocol: Determination of AfH° via Bomb Calorimetry

o Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity 1-chloro-2,3-
dimethylbutane is encapsulated in a combustible container. A small amount of a mineral oil
or other combustion aid with a known heat of combustion may be added to ensure complete
ignition.

o Calorimeter Setup: The sealed sample container (the "bomb") is placed in the calorimeter.
The bomb is purged and then pressurized with high-purity oxygen to approximately 30 atm. A
small, measured volume of distilled water is added to the bomb to ensure all chlorine is
converted to aqueous HCI.

o System Equilibration: The bomb is submerged in a precisely measured volume of water in
the calorimeter's insulated vessel. The entire system is allowed to reach thermal equilibrium,
and the initial temperature (T1) is recorded with high precision (to £0.001 °C).

« Ignition: The sample is ignited via an electrical fuse wire.

o Temperature Monitoring: The temperature of the water bath is recorded at regular intervals
until it reaches a maximum (T2) and then begins to cool.

o Data Analysis:
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o The raw temperature change (AT = Tz - T1) is corrected for heat exchange with the
surroundings.

o The total heat released (g_total) is calculated using the equation: g_total = C_cal * AT,
where C_cal is the heat capacity of the calorimeter system. C_cal is determined
separately by combusting a standard substance like benzoic acid.

o The heat of combustion of the compound (AcH?) is calculated by subtracting the heat
contributions from the fuse wire and any combustion aids from q_total.

o The standard enthalpy of formation (AfH®) is then calculated using Hess's Law for the
combustion reaction: CeH13CI(l) + 902(g) — 6CO2(g) + 6H20(l) + HCI(aq) AfH°(CeH13ClI) =
[6AfH°(CO2) + 6AfH?(H20) + AfH°(HCl(aq))] - AcH®

Diagram: Experimental Workflow for Calorimetry
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Caption: Deconstruction of a molecule for Benson group additivity analysis.

Quantum Chemical Calculations

Modern quantum chemical methods, such as Density Functional Theory (DFT), offer a more
fundamental approach to calculating thermodynamic properties. T[8]hese ab initio methods
solve approximations of the Schrédinger equation to determine the electronic structure and
energy of a molecule.

Causality of Method: By calculating the total electronic energy of the molecule and its
constituent elements in their standard states, the enthalpy of formation can be derived.
Furthermore, by calculating the vibrational frequencies of the molecule, statistical mechanics
can be applied to determine thermal properties like heat capacity and entropy.

Protocol: High-Level Workflow for DFT Calculations

o Geometry Optimization: An initial 3D structure of 1-chloro-2,3-dimethylbutane is created. A
DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen. The software then
iteratively adjusts the molecular geometry to find the lowest energy conformation.
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e Frequency Calculation: A vibrational frequency analysis is performed on the optimized
geometry. This serves two purposes:

o It confirms the structure is a true energy minimum (no imaginary frequencies).

o It provides the vibrational modes needed for calculating thermal contributions to enthalpy
and entropy.

e Thermochemical Analysis: The software uses the results from the frequency calculation and
standard statistical mechanics formulas to compute the zero-point vibrational energy (ZPVE),
thermal corrections to enthalpy, and the overall entropy (S°) and heat capacity (Cp) at a
specified temperature (e.g., 298.15 K).

o Enthalpy of Formation Calculation: AfH® is typically calculated using an atomization or
isodesmic reaction scheme, which provides better error cancellation than direct calculation
from elemental forms.

Diagram: Computational Thermochemistry Workflow
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Caption: A typical workflow for calculating thermodynamic data using DFT.

Conclusion

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b13173948?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13173948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The thermodynamic profile of 1-chloro-2,3-dimethylbutane, while not fully detailed in publicly
accessible literature, can be robustly determined through a synergistic application of
experimental and computational methods. Basic physicochemical properties like boiling point
and density are well-documented. For core data such as enthalpy of formation and heat
capacity, this guide outlines the definitive experimental approaches, primarily calorimetry, that
yield benchmark-quality values. In parallel, computational methods, ranging from rapid group-
additivity estimations to rigorous quantum chemical calculations, provide a powerful and cost-
effective means to predict, validate, and complete the thermodynamic dataset. For
professionals in research and development, leveraging both avenues is the most reliable
strategy for acquiring the comprehensive data needed for advanced modeling and process
design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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